TRPV1 Antagonist Potency: Class-Level Benchmarking Against the 4-Trifluoromethylbenzyl Analog
The compound 648420-40-0 has not been individually profiled in published TRPV1 assays; however, its core scaffold (7-hydroxynaphthalen-1-yl urea) defines a known pharmacophore for human VR1 antagonism. The benchmark analog 1-(7-hydroxynaphthalen-1-yl)-3-(4-trifluoromethylbenzyl)urea (compound 5f) demonstrates a binding Ki of 1.0 nM and a functional IC50 of 4 nM in a capsaicin-challenge assay [1]. SAR studies within this series indicate that replacement of the benzyl tail with a heteroaryl-methyl group can modulate both affinity and functional antagonism by up to 20-fold [1]. As a class-level inference, 648420-40-0 is predicted to exhibit TRPV1 antagonism within the nanomolar range, but its exact potency cannot be assumed equal to or better than 5f without direct measurement.
| Evidence Dimension | TRPV1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly determined for CAS 648420-40-0 |
| Comparator Or Baseline | 1-(7-hydroxynaphthalen-1-yl)-3-(4-trifluoromethylbenzyl)urea: Ki = 1.0 nM [1] |
| Quantified Difference | Unknown; class-level SAR suggests potential for >10-fold differences based on tail group [1] |
| Conditions | Human VR1 competition binding assay vs [3H]resiniferatoxin |
Why This Matters
Establishes a potency benchmark for the chemotype; users seeking VR1 antagonism should request specific comparative data for 648420-40-0 before selecting it over the characterized analog 5f.
- [1] Swanson, R.; et al. 7-Hydroxynaphthalen-1-yl-urea and -amide antagonists of human vanilloid receptor 1. Bioorganic & Medicinal Chemistry Letters, 2004, 14(2), 429-432. View Source
